molecular formula C25H24FNO5 B583301 8-Hydroxy Pitavastatin CAS No. 224320-09-6

8-Hydroxy Pitavastatin

货号: B583301
CAS 编号: 224320-09-6
分子量: 437.467
InChI 键: XWHCMMKZXJAJMB-NDZBKKTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Hydroxy Pitavastatin is a derivative of Pitavastatin, a member of the statin class of medications primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Statins, including Pitavastatin, function by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Pitavastatin involves multiple steps, starting from the basic structure of Pitavastatin. The hydroxylation at the 8th position can be achieved through specific chemical reactions, often involving the use of oxidizing agents under controlled conditions. The exact synthetic route may vary, but it typically includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment .

化学反应分析

Types of Reactions: 8-Hydroxy Pitavastatin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while substitution could introduce halogenated or other functionalized derivatives .

科学研究应用

8-Hydroxy Pitavastatin has several scientific research applications:

作用机制

8-Hydroxy Pitavastatin, like Pitavastatin, inhibits the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. Additionally, it may have pleiotropic effects, such as improving endothelial function and reducing inflammation .

相似化合物的比较

  • Atorvastatin
  • Simvastatin
  • Rosuvastatin
  • Pravastatin
  • Fluvastatin

Comparison: 8-Hydroxy Pitavastatin is unique due to the hydroxyl group at the 8th position, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. For instance, it may have a different metabolic profile, potentially leading to fewer drug-drug interactions and a lower risk of side effects such as muscle pain and liver toxicity .

生物活性

8-Hydroxy Pitavastatin, a metabolite of the statin drug pitavastatin, has garnered attention for its biological activity, particularly in cholesterol management and its potential protective effects against cardiovascular diseases. This article reviews the biological activity of this compound, including its pharmacodynamics, efficacy in clinical studies, and safety profile.

Pharmacological Profile

Mechanism of Action
this compound functions primarily as an HMG-CoA reductase inhibitor, similar to its parent compound pitavastatin. This mechanism reduces cholesterol synthesis in the liver, leading to increased hepatic LDL receptor expression and enhanced clearance of LDL from the bloodstream. The compound exhibits a comparable IC50 for HMG-CoA reductase inhibition to pitavastatin itself, indicating significant biological activity despite being a minor metabolite .

Pharmacokinetics
Pitavastatin is rapidly absorbed with a peak plasma concentration reached within one hour and has a half-life of approximately 11 hours. The metabolism occurs mainly via cytochrome P450 enzymes, leading to the formation of this compound . Studies indicate that while the primary pharmacological effects are attributed to pitavastatin, this compound may contribute to the overall lipid-lowering effects observed in clinical settings.

Safety Profile

Adverse Effects
The safety profile of pitavastatin has been well-documented. Common adverse effects include myalgia and elevated creatine phosphokinase (CPK) levels, particularly at higher doses (≥16 mg). The incidence of myalgia increases significantly with higher doses; for example, it was reported at 30% for the 64 mg dose group compared to only 1.4% in the placebo group .

Rhabdomyolysis Risk
Rhabdomyolysis is a serious but rare side effect associated with statins. In clinical trials, cases were more prevalent at doses above 8 mg. However, no severe hepatic injuries were reported with lower doses of pitavastatin .

Comparative Efficacy

CompoundIC50 (nM)Potency Compared to Atorvastatin
Pitavastatin6.86-fold stronger
Atorvastatin-Reference
Rosuvastatin-1.7-fold stronger
Simvastatin162.4 times weaker
Pravastatin466.8 times weaker

属性

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c26-16-8-6-14(7-9-16)23-19-2-1-3-21(30)25(19)27-24(15-4-5-15)20(23)11-10-17(28)12-18(29)13-22(31)32/h1-3,6-11,15,17-18,28-30H,4-5,12-13H2,(H,31,32)/b11-10+/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHCMMKZXJAJMB-NDZBKKTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224320-09-6
Record name (3R,5S,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxy-3-quinolinyl)-3,5-dihydroxy-6-heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224320096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,5S,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-8-HYDROXY-3-QUINOLINYL)-3,5-DIHYDROXY-6-HEPTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7V5ZBK9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。